molecular formula C27H39NO4 B107635 17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide CAS No. 1138395-10-4

17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide

Cat. No. B107635
CAS RN: 1138395-10-4
M. Wt: 441.6 g/mol
InChI Key: IBUQJJFOXZIFFM-SKHQJWOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide is a novel analog of 17-phenyl trinor PGF2α ethyl amide . It is a lipophilic analog of 17-phenyl trinor PGF2α . There are no published reports on the biological activity of 17-phenyl trinor PGF2α cyclopropyl methyl amide .


Synthesis Analysis

The compound is produced in vivo by the hydrolysis of 17-phenyl trinor PGF2α ethyl amide .


Chemical Reactions Analysis

The compound is an F-series prostaglandin derivative and an agonist of FP receptors . It induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C27H39NO4 and a molecular weight of 441.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 13 . It is a crystalline solid with solubility in DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, and PBS (pH 7.2): 0.25 mg/ml .

Scientific Research Applications

Ophthalmology: Glaucoma Treatment

This compound is a lipophilic analog of 17-phenyl trinor PGF2α and is used in ophthalmology to reduce intraocular pressure related to glaucoma . It activates the FP receptor, promoting smooth muscle contraction, which facilitates the outflow of aqueous humor from the eye, thereby reducing pressure.

Reproductive Biology: Luteolysis Induction

In reproductive biology, the compound binds the FP receptor on ovine luteal cells with high potency, inducing luteolysis . This process is crucial for the regression of the corpus luteum, an essential step in the reproductive cycle.

Lipid Biochemistry: Prodrug Design

Amides of prostaglandins, such as this compound, may serve as prodrugs. They are designed to be hydrolyzed in certain tissues to generate the bioactive free acid, which can have therapeutic effects .

Mechanism of Action

The compound is an F-series prostaglandin derivative and an agonist of FP receptors . It induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors .

Safety and Hazards

The compound is not for human or veterinary use . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Future Directions

There are no published reports on the biological activity of 17-phenyl trinor PGF2α cyclopropyl methyl amide . Therefore, future research could focus on exploring its biological activity and potential applications.

properties

IUPAC Name

(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)/b6-1-,17-16+/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQJJFOXZIFFM-SKHQJWOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide

CAS RN

1138395-10-4
Record name (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138395-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
Reactant of Route 2
Reactant of Route 2
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
Reactant of Route 3
Reactant of Route 3
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
Reactant of Route 4
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
Reactant of Route 5
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
Reactant of Route 6
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.